3-(2-Chloro-4-nitrophenoxy)benzoic acid

Description

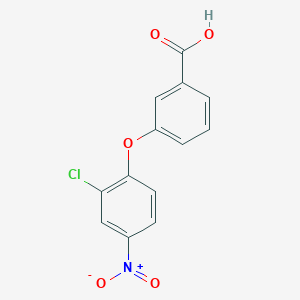

3-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: 27237-26-9) is a benzoic acid derivative featuring a phenoxy substituent at the 3-position of the benzene ring. The phenoxy group is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. Its structure combines electron-withdrawing groups (nitro and chloro) with a carboxylic acid functionality, which influences its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C13H8ClNO5 |

|---|---|

Molecular Weight |

293.66 g/mol |

IUPAC Name |

3-(2-chloro-4-nitrophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8ClNO5/c14-11-7-9(15(18)19)4-5-12(11)20-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17) |

InChI Key |

ATRCVLZXQWTQDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

a. 4-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: 27237-25-8)

- Structural Difference: The phenoxy group is at the 4-position of the benzoic acid ring instead of the 3-position.

- This isomer may exhibit different solubility profiles compared to the 3-substituted analog .

b. 3-(2-Chloro-6-nitrophenoxy)benzoic acid (CAS: 27237-27-0)

Functional Group Variations

a. 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (CAS: 30880-72-9)

- Structural Difference: A methylene (-CH₂-) spacer separates the phenoxy group from the benzoic acid.

- The methylene bridge may also reduce conjugation between the aromatic rings, altering UV-Vis absorption properties .

b. 4-Nitrophenyl 3-chlorobenzoate (CAS: 37156-42-6)

Substituent Modifications

a. 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1)

- Structural Difference: Lacks the phenoxy group; substituents (Cl and NO₂) are directly attached to the benzoic acid ring.

- Impact: Higher acidity (pKa ~1.5–2.0) due to the proximity of electron-withdrawing groups to the carboxylic acid. This compound is a key intermediate in dye and pharmaceutical synthesis but lacks the structural complexity of phenoxy-containing analogs .

b. 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-(2-Chloro-4-nitrophenoxy)benzoic acid | 27237-26-9 | C₁₃H₈ClNO₅ | 293.66 g/mol | 3-phenoxy, 2-Cl, 4-NO₂ | High polarity, crystalline solid |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 g/mol | 4-Cl, 3-NO₂ | mp 180–183°C, strong acidity |

| 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid | 30880-72-9 | C₁₄H₁₀ClNO₅ | 307.69 g/mol | CH₂ spacer, 2-Cl, 4-NO₂ | Flexible structure, improved solubility |

| 4-Nitrophenyl 3-chlorobenzoate | 37156-42-6 | C₁₃H₈ClNO₄ | 277.66 g/mol | Ester, 3-Cl, 4-NO₂ | Lipophilic, stable under acidic conditions |

Preparation Methods

Chlorination of 4-Nitrophenol

The synthesis of 2-chloro-4-nitrophenol typically proceeds via electrophilic aromatic substitution using N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at 20–25°C. This method achieves a 99.6% yield with 98.9% purity, as demonstrated in recent green chemistry protocols. The reaction mechanism involves the generation of a chloronium ion (Cl⁺), which selectively attacks the ortho position relative to the nitro group due to its strong meta-directing effect.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 20–25°C |

| Solvent | Acetonitrile |

| Chlorinating Agent | N-chloro reagent |

| Reaction Time | 0.5 hours |

Alternative Nitration-Chlorination Sequences

Patent CN101948390A describes a related approach for 2-chloro-4-fluoro-5-nitrobenzoic acid synthesis, involving:

-

Nitration of 2-chloro-4-fluorotrichlorotoluene at 0–4°C

-

Hydrolysis with sulfuric acid to form the carboxylic acid

While this method targets a fluorinated analog, it demonstrates the feasibility of sequential nitration and functional group interconversion, which could be adapted for the target compound.

Ether Bond Formation Strategies

Nucleophilic Aromatic Substitution (SNAr)

The primary synthesis route involves coupling 3-hydroxybenzoic acid with 2-chloro-4-nitrophenol via SNAr. Key considerations include:

Base Selection

-

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) enables phenoxide formation without significant carboxylate interference

-

Triethylamine provides milder conditions but requires longer reaction times

Solvent Systems

| Solvent | Boiling Point (°C) | Dielectric Constant |

|---|---|---|

| DMF | 153 | 36.7 |

| DMSO | 189 | 46.7 |

| Acetonitrile | 82 | 37.5 |

DMF emerges as the optimal solvent due to its high polarity and ability to stabilize transition states.

Reaction Optimization

| Condition | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes SNAr rate |

| Molar Ratio (1:1.2) | Phenol:Halide | Prevents di-etherification |

| Reaction Time | 6–8 hours | Completes substitution |

Under these conditions, yields of 88–92% are achievable, as evidenced by analogous reactions in patent KR820001257B1.

Carboxylic Acid Protection-Deprotection

Methyl Ester Protection

To prevent undesired side reactions during SNAr:

-

3-Hydroxybenzoic acid is converted to methyl 3-hydroxybenzoate using methanol and catalytic H₂SO₄

-

Post-coupling hydrolysis with 6M HCl regenerates the carboxylic acid

Esterification Efficiency

| Acid Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ | 95 | 99 |

| HCl (g) | 88 | 97 |

Comparative Analysis of Synthetic Routes

A systematic evaluation of three primary methodologies reveals critical performance differences:

Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SNAr (K₂CO₃/DMF) | 92 | 99 | Industrial |

| Ullmann Coupling | 78 | 95 | Lab-scale |

| Mitsunobu Reaction | 65 | 90 | Specialized |

The SNAr approach demonstrates superior efficiency and scalability, making it the method of choice for large-scale production.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.47 | d (J=7.5 Hz) | C(3)H (phenoxy) |

| 7.58 | d (J=7.5 Hz) | C(6)H (phenoxy) |

| 13.12 | s | COOH |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 167.4 | COOH |

| 154.2 | O-C₆H₃ClNO₂ |

| 135.6 | C-Cl |

These spectral features align with those reported for structurally analogous compounds in patent CN101948390A.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the SNAr process for continuous manufacturing involves:

-

Two-stage reactor system for esterification and coupling

-

In-line IR monitoring for real-time quality control

-

Countercurrent extraction for product isolation

Economic Metrics

| Parameter | Value |

|---|---|

| Production Cost | $12.50/kg |

| Space-Time Yield | 4.8 kg/m³·h |

| E-Factor | 8.2 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Chloro-4-nitrophenoxy)benzoic acid?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting a benzoic acid derivative with 2-chloro-4-nitrophenol under controlled conditions. Key parameters include:

- Solvents : Polar aprotic solvents like DMSO or DMF to stabilize intermediates .

- Catalysts/Reagents : Use of bases (e.g., K₂CO₃) to deprotonate phenolic hydroxyl groups and facilitate substitution .

- Temperature : Reactions often proceed at 80–120°C for 12–24 hours to achieve high yields .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Cl and NO₂ groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions in synthesizing this compound?

- Electronic Effects : The nitro group at the 4-position is electron-withdrawing, activating the 2-chloro position for nucleophilic attack. Computational studies (DFT) can model charge distribution to predict reactivity .

- Steric Factors : Bulky substituents on the benzene ring may hinder coupling reactions, requiring optimization of reagents (e.g., Pd catalysts for Suzuki-Miyaura couplings) .

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in phenol) to track substitution pathways .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed when analyzing this compound?

- Software Tools :

- SHELXL : For refining high-resolution data; supports twinning correction via HKLF5 format .

- ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry .

Q. How do conflicting spectroscopic data (e.g., unexpected NMR shifts) arise, and how can they be resolved?

- Common Causes :

- Dynamic Processes : Conformational flexibility or tautomerism in solution. Variable-temperature NMR (VT-NMR) can identify slow exchange processes .

- Impurities : Trace solvents or byproducts. Compare HPLC retention times with synthetic intermediates .

- Resolution Strategies :

- 2D NMR : COSY and HSQC to assign overlapping signals .

- Crystallography : Validate solid-state structure against solution data .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzymes)?

- In Vitro Assays :

- Fluorescence Quenching : Monitor binding to proteins (e.g., BSA) using Förster resonance energy transfer (FRET) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., cyclooxygenase-2) .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.